REACTION_CXSMILES
|
[Cl-].[Li+].[CH:3]([Mg]Cl)=[CH2:4].[C:7]1(=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][CH2:8]1>C1COCC1.[Cu]Cl>[CH:3]([C:7]1([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][CH2:8]1)=[CH2:4] |f:0.1|
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
48.8 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Cl
|
Name
|
|
Quantity
|
8.72 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)=CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
copper(I) chloride
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Over a period of 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is replaced by an ice/acetone bath
|
Type
|
WAIT
|
Details
|
After a further 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the reaction is terminated by dropwise addition of 100 ml of 1 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through Celite
|
Type
|
WASH
|
Details
|
The filtrate is washed with ammoniacal sodium chloride solution until the aqueous phase
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and kugelrohr distillation of the residue at 150° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |